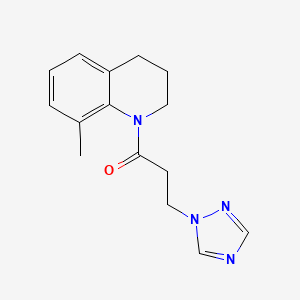
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one is not fully understood. However, it has been hypothesized that the compound may exert its anti-tumor activity through the inhibition of DNA topoisomerase II and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been found to have anti-microbial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one in lab experiments is its potential as a fluorescent probe for detecting metal ions. Additionally, its anti-tumor and anti-inflammatory activities make it a promising candidate for further research in these areas. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one may include further investigation into its potential as a ligand for metal complexes and its anti-microbial activity against various bacterial strains. Additionally, studies may focus on its potential as a therapeutic agent for cancer and inflammatory diseases. Further research may also be needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one involves the reaction of 8-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid with 1,2,4-triazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. Additionally, it has been studied for its potential as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.
Propriétés
IUPAC Name |
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-4-2-5-13-6-3-8-19(15(12)13)14(20)7-9-18-11-16-10-17-18/h2,4-5,10-11H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQKJJSIQNYRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)CCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

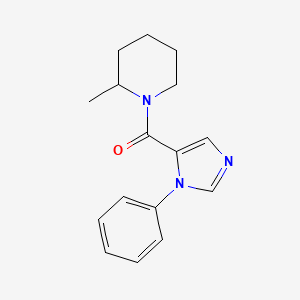

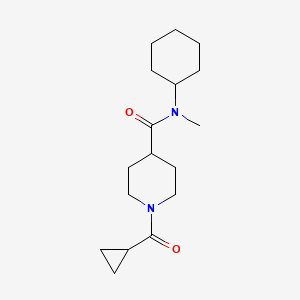
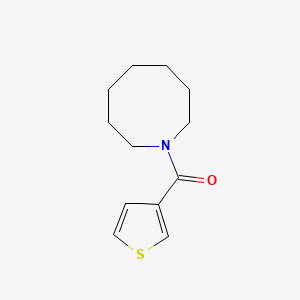
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3,3-dimethylbutan-1-one](/img/structure/B7507104.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7507112.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)

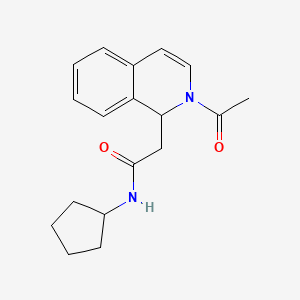
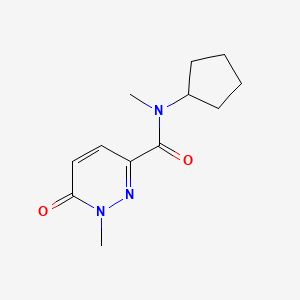
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-[4-[(dimethylamino)methyl]phenyl]methanamine;hydrochloride](/img/structure/B7507141.png)


![Pyrrolidin-1-yl-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7507160.png)